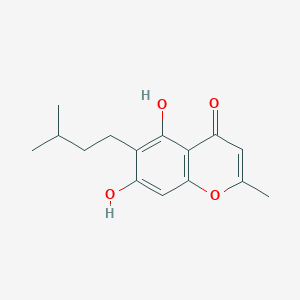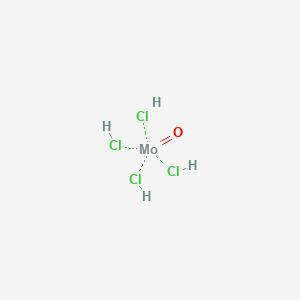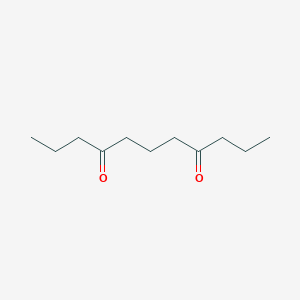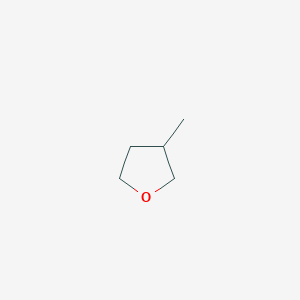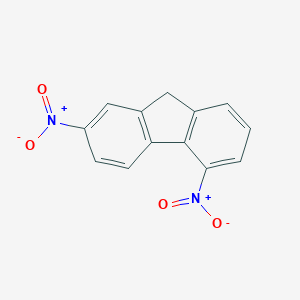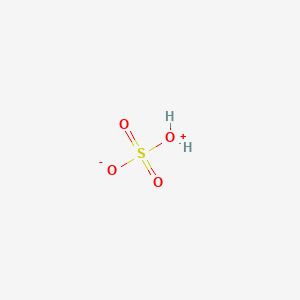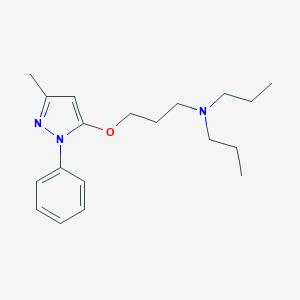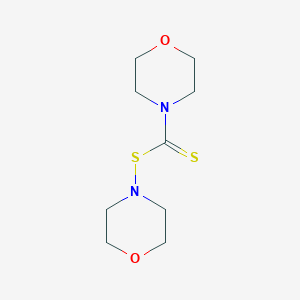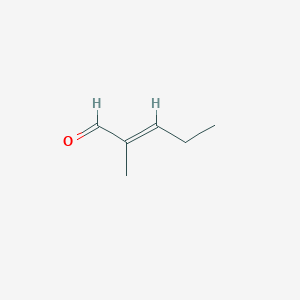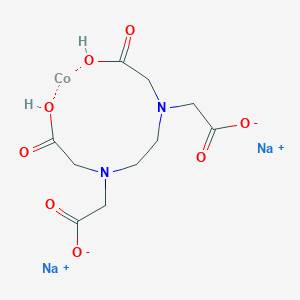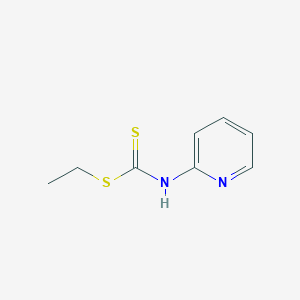
Ethyl 2-Pyridyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Pyridyldithiocarbamate is a compound associated with various syntheses and applications in the field of chemistry. Its significance lies in its versatility and reactivity, which allow it to participate in numerous chemical reactions and processes.
Synthesis Analysis
The synthesis of Ethyl 2-Pyridyldithiocarbamate involves protective group strategies and chemical reactions that highlight its importance in organic synthesis. Notably, the 2-(2-Pyridyl)ethyl group has been introduced as a new type of protecting group in the synthesis of DNA via phosphoramidite intermediates, demonstrating its stability under various conditions and its ability to be removed under mild conditions without side reactions (Hamamoto, Shishido, & Takaku, 1986).
Molecular Structure Analysis
Ethyl 2-Pyridyldithiocarbamate's molecular structure has been extensively analyzed, revealing insights into its spectroscopic properties and interactions. A combined experimental and theoretical study has provided detailed insights into its synthesis, molecular structure, spectroscopic properties, and the nature of its interactions, highlighting the compound's complex behavior and reactivity (Singh, Kumar, Tiwari, & Rawat, 2013).
Chemical Reactions and Properties
Ethyl 2-Pyridyldithiocarbamate participates in various chemical reactions, including those leading to the synthesis of oligodeoxyribonucleotides and other complex molecules. Its reactivity with different reagents and under various conditions has been a subject of study, contributing to the understanding of its chemical behavior and potential applications in synthesis (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).
科学的研究の応用
Ethylene and Its Inhibition in Plants
Inhibition of Ethylene Perception in Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights its role in investigating the effects of ethylene on ripening and senescence in fruits and vegetables. This has implications for maintaining product quality during storage and transportation, suggesting a potential area where Ethyl 2-Pyridyldithiocarbamate could be researched for similar or related applications in modulating ethylene responses in plants (Watkins, 2006).
Tools to Maintain Postharvest Fruit and Vegetable Quality : Ethylene plays a significant role in the postharvest quality of fruits and vegetables, affecting senescence, ripening, and susceptibility to pathogens. Tools that inhibit ethylene biosynthesis or action, such as polyamines and 1-MCP, are highlighted for their effectiveness in extending shelf-life and maintaining quality. This research area might provide insights into how Ethyl 2-Pyridyldithiocarbamate could be explored for similar purposes (Martínez-Romero et al., 2007).
Ethylene Detection and Measurement
- Current Methods for Detecting Ethylene in Plants : The review on ethylene detection methods in plants covers gas chromatography detection, electrochemical sensing, and optical detection, providing a comprehensive comparison in terms of sensitivity, selectivity, and practical application. Understanding these detection methods is crucial for research involving ethylene or its inhibitors, potentially including Ethyl 2-Pyridyldithiocarbamate, to assess its effects on ethylene-related processes (Cristescu et al., 2013).
Chemical Recycling and Environmental Applications
- Chemical Recycling of Poly(ethylene terephthalate) : Research on the chemical recycling of PET through hydrolysis and glycolysis indicates a broader interest in the recycling and repurposing of polymers. While this does not directly involve Ethyl 2-Pyridyldithiocarbamate, the methodologies and chemical processes discussed could be relevant for studies into the environmental degradation or recycling applications of similar compounds (Karayannidis & Achilias, 2007).
Safety And Hazards
特性
IUPAC Name |
ethyl N-pyridin-2-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHKAIAVJUBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480797 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Pyridyldithiocarbamate | |
CAS RN |
13037-05-3 |
Source


|
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

